molecular formula C23H23N5O4 B2983390 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 922131-02-0

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B2983390
CAS No.: 922131-02-0
M. Wt: 433.468
InChI Key: ATWWJCXFXOXHPU-UHFFFAOYSA-N
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Description

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a benzyl group at the 5-position and a 3,5-dimethoxybenzamide moiety linked via an ethylamine spacer. The pyrazolo-pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and modulation of biological pathways .

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-31-18-10-17(11-19(12-18)32-2)22(29)24-8-9-28-21-20(13-26-28)23(30)27(15-25-21)14-16-6-4-3-5-7-16/h3-7,10-13,15H,8-9,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWWJCXFXOXHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide typically involves multiple steps. One common method includes the condensation of a suitable pyrazole derivative with a benzylamine derivative under reflux conditions in the presence of a base such as sodium ethoxide . The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium ethoxide, potassium carbonate.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly cancer, due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds

Mechanism of Action

The mechanism of action of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Benzyl Modifications

  • The increased molecular weight (447.49 vs. 433.46 g/mol) may slightly reduce solubility.
  • 2-Fluorobenzyl ( ) : Fluorine’s electronegativity enhances metabolic stability and may strengthen interactions with aromatic residues in target proteins.

Benzamide Modifications

  • 3,5-Dimethoxy (Target Compound) : Methoxy groups contribute to solubility via polar interactions while maintaining moderate lipophilicity.
  • 4-Trifluoromethyl ( ) : The trifluoromethyl group is strongly electron-withdrawing, which may alter binding kinetics and improve blood-brain barrier penetration.

Biological Activity

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a variety of biological activities, primarily due to its structural features that allow interaction with various biological targets.

Chemical Structure and Properties

The compound features a pyrazolo ring fused with a pyrimidine structure, which is substituted with a benzyl group and an amide functional group. The presence of methoxy groups enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC22_{22}H24_{24}N4_{4}O3_{3}
Molecular Weight400.45 g/mol
CAS Number922027-29-0
SolubilitySoluble in DMSO and DMF

1. Anticancer Activity

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class possess significant anticancer properties. Specifically, this compound has shown potential as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells.

Case Study:
In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and DU145 (prostate cancer), with IC50 values indicating potent activity against these cell lines .

2. Anti-inflammatory Properties

Pyrazolo derivatives are also known for their anti-inflammatory effects. The presence of specific substituents in this compound may enhance its ability to inhibit inflammatory pathways.

Research Findings:
Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines in vitro, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant properties of pyrazolo derivatives contribute to their overall biological profile. These compounds can scavenge free radicals and reduce oxidative stress in cells.

Experimental Evidence:
In assays measuring radical scavenging activity, compounds similar to this compound demonstrated significant antioxidant capacity .

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Kinase Activity: By selectively targeting CDKs.
  • Modulation of Inflammatory Pathways: Through inhibition of NF-kB signaling.
  • Scavenging Free Radicals: Reducing oxidative damage.

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